molecular formula C15H12F4N2O2S B10894709 (5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-cyclopropyl-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10894709
M. Wt: 360.3 g/mol
InChI Key: QYTVYFNTVAUBSB-XFFZJAGNSA-N
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Description

1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE typically involves multiple steps, including the formation of the imidazole ring, introduction of the cyclopropyl and sulfanyl groups, and the attachment of the tetrafluoroethoxyphenyl moiety. Common reagents and conditions might include:

    Imidazole ring formation: Using reagents like glyoxal, ammonia, and formaldehyde.

    Cyclopropyl group introduction: Cyclopropyl bromide in the presence of a base.

    Sulfanyl group introduction: Thiol reagents under mild conditions.

    Tetrafluoroethoxyphenyl attachment: Using a Suzuki coupling reaction with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE: can be compared with other imidazole derivatives, such as:

Uniqueness

The uniqueness of 1-CYCLOPROPYL-2-SULFANYL-4-{(Z)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}-1H-IMIDAZOL-5-ONE lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to other imidazole derivatives.

Properties

Molecular Formula

C15H12F4N2O2S

Molecular Weight

360.3 g/mol

IUPAC Name

(5Z)-3-cyclopropyl-2-sulfanylidene-5-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]imidazolidin-4-one

InChI

InChI=1S/C15H12F4N2O2S/c16-13(17)15(18,19)23-10-3-1-2-8(6-10)7-11-12(22)21(9-4-5-9)14(24)20-11/h1-3,6-7,9,13H,4-5H2,(H,20,24)/b11-7-

InChI Key

QYTVYFNTVAUBSB-XFFZJAGNSA-N

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC(=CC=C3)OC(C(F)F)(F)F)/NC2=S

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC(=CC=C3)OC(C(F)F)(F)F)NC2=S

Origin of Product

United States

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